![molecular formula C7H15NO2 B1528527 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol CAS No. 1394040-43-7](/img/structure/B1528527.png)
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
Vue d'ensemble
Description
“2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1394040-43-7 . It has a molecular weight of 145.2 and its IUPAC name is 2-[3-(aminomethyl)tetrahydro-3-furanyl]ethanol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds Chiral 1,3-oxazinan-2-ones, related to 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol, are important intermediates in the synthesis of pharmaceutical compounds. A study describes a new method to synthesize these compounds using carbohydrate derivatives, indicating their potential in developing various pharmaceuticals (Ella-Menye, Sharma, & Wang, 2005).
Formation of Quinoline and Indol Esters In the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters, compounds similar to 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol play a crucial role. These esters are formed under certain conditions involving palladium catalysis, showcasing the versatility of such compounds in organic synthesis (Gabriele et al., 2008).
Photosensitized Oxyimination of Alkenes A metal-free photosensitization approach utilizing compounds like 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol has been reported for oxyimination of alkenes. This process is critical for introducing both amine and alcohol functionalities in high-value organic molecules, including pharmaceuticals and natural products (Patra, Das, Daniliuc, & Glorius, 2021).
Oxyamination of Olefins In the direct oxyamination of olefins, which is significant for accessing β-amino alcohols (found in natural products, pharmaceuticals, and agrochemicals), compounds structurally related to 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol demonstrate their importance in creating highly selective and efficient synthesis methods (Burg & Rovis, 2021).
Synthesis of Protic Hydroxylic Ionic Liquids In the creation of protic hydroxylic ionic liquids, which have various scientific and industrial applications, derivatives of 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol have been utilized. These liquids exhibit properties like high conductivity and low glass transition temperature, making them suitable for various applications (Shevchenko et al., 2017).
Synthesis of Bioactive Compounds The synthesis of bioactive compounds, like enzyme inhibitors and antibiotics, often involves structures similar to 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol. These compounds serve as building blocks for creating complex molecules found in numerous medicinal and biological applications (Ishizuka & Kunieda, 1991).
Palladium-Catalyzed Aminohydroxylation In the palladium-catalyzed aminohydroxylation of alkenes, compounds similar to 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol are used to achieve high yields and excellent diastereoselectivities. This method is significant for synthesizing 2-amino-1,3-diols and 3-ol amino acids, which are important in various synthetic applications (Zhu, Chen, & Liu, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFVKXCEBXGBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265820 | |
| Record name | 3-Furanethanol, 3-(aminomethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol | |
CAS RN |
1394040-43-7 | |
| Record name | 3-Furanethanol, 3-(aminomethyl)tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanethanol, 3-(aminomethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(aminomethyl)oxolan-3-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
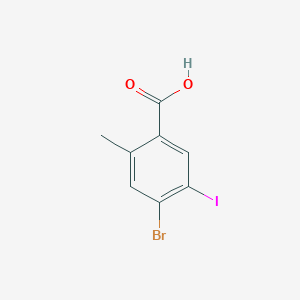
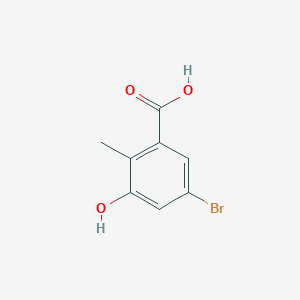
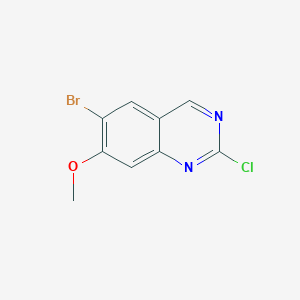

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)
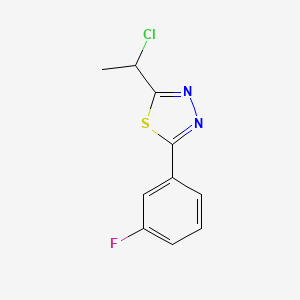
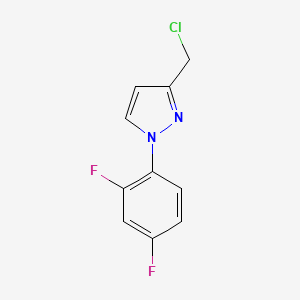



![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)
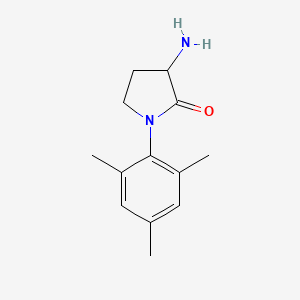
![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)